molecular formula C29H43ClN8O8 B12099713 Boc-Gln-Ala-Arg-AMC.HCl

Boc-Gln-Ala-Arg-AMC.HCl

Cat. No.: B12099713
M. Wt: 667.2 g/mol
InChI Key: PJANUSPBJOFUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gln-Ala-Arg-AMC hydrochloride involves the stepwise assembly of the peptide chain followed by the attachment of the AMC group. The process typically starts with the protection of the amino acids using tert-butoxycarbonyl (Boc) groups. The protected amino acids are then coupled sequentially using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the AMC group is attached to the C-terminal arginine residue. Finally, the Boc protecting groups are removed, and the peptide is converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of Boc-Gln-Ala-Arg-AMC hydrochloride follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Boc-Gln-Ala-Arg-AMC hydrochloride primarily undergoes enzymatic cleavage reactions. The compound is a substrate for serine proteases like trypsin and TMPRSS2, which cleave the peptide bond, releasing the fluorescent AMC group .

Common Reagents and Conditions

The enzymatic reactions involving Boc-Gln-Ala-Arg-AMC hydrochloride typically occur under physiological conditions (pH 7.4, 37°C) in the presence of the target protease. Common reagents include buffer solutions such as phosphate-buffered saline (PBS) and enzyme inhibitors to control the reaction .

Major Products

The major product formed from the enzymatic cleavage of Boc-Gln-Ala-Arg-AMC hydrochloride is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence .

Mechanism of Action

Boc-Gln-Ala-Arg-AMC hydrochloride exerts its effects through enzymatic cleavage by serine proteases. The compound contains a peptide sequence recognized by these enzymes. Upon cleavage, the non-fluorescent substrate releases the fluorescent AMC group, which can be quantitatively measured. This mechanism allows researchers to monitor enzyme activity and screen for potential inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Gln-Ala-Arg-AMC hydrochloride is unique due to its specific peptide sequence, which makes it a preferred substrate for trypsin and TMPRSS2. Its high sensitivity and specificity in detecting proteolytic activity make it a valuable tool in both basic and applied research .

Properties

IUPAC Name

tert-butyl N-[5-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N8O8.ClH/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5;/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJANUSPBJOFUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43ClN8O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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